molecular formula C18H16N4OS B5756611 2-(2-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(2-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B5756611
M. Wt: 336.4 g/mol
InChI Key: RQDOHQCTPWTHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of fused heterocyclic systems featuring a benzothieno-triazolo-pyrimidine core. The structure includes a tetrahydro ring system (8,9,10,11-tetrahydro) and a 2-methoxyphenyl substituent at position 2. The methoxy group contributes electron-donating properties, which may enhance solubility and influence binding interactions in biological systems.

Properties

IUPAC Name

4-(2-methoxyphenyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-23-13-8-4-2-6-11(13)16-20-17-15-12-7-3-5-9-14(12)24-18(15)19-10-22(17)21-16/h2,4,6,8,10H,3,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDOHQCTPWTHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenyl)-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and mechanisms of action.

Structure-Activity Relationship

The compound belongs to a class of benzothieno and triazolopyrimidine derivatives. The structural components contribute significantly to its biological activity. The presence of the triazole moiety is particularly noteworthy as it has been linked to various pharmacological effects including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : A study highlighted that derivatives of 1,2,4-triazoles demonstrated moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The compound may exhibit similar efficacy due to its structural resemblance.
  • Antifungal Activity : Compounds related to this structure have shown activity against fungi like Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell wall synthesis or interference with nucleic acid synthesis .

Anticancer Potential

The benzothieno and triazolo-pyrimidine derivatives have been explored for their anticancer potential. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines.

  • Mechanism of Action : The anticancer properties are often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their antimicrobial activity. Some compounds exhibited MIC values significantly lower than standard antibiotics, indicating potential as effective antimicrobial agents .
  • Anticancer Activity Assessment : Research on similar benzothieno derivatives revealed their capability to inhibit cancer cell lines with IC50 values ranging from 0.5 μM to 10 μM, showcasing their potency compared to existing chemotherapeutics .

Data Summary

The following table summarizes key findings related to the biological activity of compounds structurally similar to 2-(2-methoxyphenyl)-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine:

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntibacterialS. aureus, E. coli8 μg/mL
AntifungalC. albicans, A. niger100 μg/mL
AnticancerVarious cancer cell lines0.5 - 10 μM

Chemical Reactions Analysis

Substitution Reactions

The methoxy group at the 2-position of the phenyl ring and nitrogen atoms in the triazole ring are primary sites for substitution.

Reaction Type Conditions Reagents Outcome Source
Demethylation Acidic hydrolysisHBr/AcOH, refluxMethoxy → hydroxy conversion
Nucleophilic Substitution Aromatic electrophilic substitutionHNO₃/H₂SO₄ (nitration)Nitro group introduction at activated positions on the phenyl ring
Halogenation Lewis acid catalysisCl₂/AlCl₃ or Br₂/FeBr₃Halogenation at ortho/para positions relative to methoxy group

Oxidation and Reduction

The saturated hydrocarbon ring (8,9,10,11-tetrahydro) and sulfur atom in the benzothieno moiety are susceptible to redox transformations.

Reaction Type Conditions Reagents Outcome Source
Oxidation (Sulfur) Peracid treatmentmCPBA (meta-chloroperbenzoic acid)Sulfur oxidation to sulfoxide or sulfone
Reduction (Ring) Catalytic hydrogenationH₂/Pd-CPartial or full saturation of the tetrahydro ring

Cyclization and Ring-Opening

The triazolo-pyrimidine system participates in cycloaddition or ring-opening reactions under specific conditions.

Reaction Type Conditions Reagents Outcome Source
Cycloaddition Thermal or microwave-assistedAlkynes or nitrilesFormation of fused polycyclic systems
Ring-Opening Acidic or basic hydrolysisHCl/NaOHCleavage of triazole ring to form amine intermediates

Biological Interaction Pathways

While not a direct chemical reaction, the compound’s interactions with biological systems highlight its reactivity:

Target Interaction Outcome Source
Enzymatic Inhibition Binding to kinase active sitesCompetitive inhibition of CDK2 or other kinases
Receptor Binding Interaction with GABA receptorsModulation of neuronal activity

Key Mechanistic Insights

  • The methoxy group enhances electron density in the phenyl ring, directing electrophilic substitution to the para position .

  • The triazole ring acts as a hydrogen bond acceptor, critical for interactions with biological targets.

  • Steric hindrance from the fused ring system limits reactivity at certain positions, necessitating harsh conditions for transformations.

Comparison with Similar Compounds

3-(3-Chlorophenyl)-8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine (8a)

  • Substituent : 3-Chlorophenyl at position 3.
  • Key Differences: The triazolo ring is fused at [4,3-c] instead of [1,5-c], altering the electronic environment.
  • Synthesis : Reacted 5 (tetrahydro precursor) with 3-chlorobenzoic acid in POCl₃ .
  • Molecular Formula : C₁₇H₁₂ClN₅S.

2-Phenyl-8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Substituent : Unsubstituted phenyl at position 2.
  • Key Differences : Lacks the methoxy group, resulting in reduced polarity. NMR data (δ 7.40–8.27 ppm) indicates distinct aromatic proton environments compared to methoxy-substituted analogs .
  • Activity : Demonstrated moderate inhibition in Shiga toxin trafficking assays .

Alkyl and Heteroatom Modifications

2,5-Dimethyl-8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Substituents : Methyl groups at positions 2 and 4.
  • Molecular Formula : C₁₃H₁₄N₄S (MW: 258.34) .

Y500-3642: 2-(9-Ethyl-...-phenol)

  • Substituents: 9-Ethyl group and 2-phenol.
  • Key Differences: Ethyl group adds steric bulk, while the phenolic –OH increases polarity (logD: 5.06) and hydrogen-bonding capacity.
  • Molecular Formula : C₁₉H₁₈N₄OS (MW: 350.44) .

Bioactive Derivatives with Heterocyclic Extensions

6-(4-Methoxybenzyl)-8,9,10,11-Tetrahydropyrido-Thienotriazolo-Pyrimidinone

  • Core Modification: Pyridothieno-triazolo-pyrimidinone with a 4-methoxybenzyl group.
  • Activity : Potent PDE1B inhibitor (IC₅₀ <10 nM) with >3000-fold selectivity over hERG, optimized for memory enhancement in rodent models .
  • Structural Insight : The pyridone ring and methoxybenzyl group enhance binding to PDE1B’s catalytic domain.

2-(4-tert-Butylphenyl)-7-(3-Chlorophenyl)-Pyrazolo-Triazolo-Pyrimidine

  • Substituents : Bulky tert-butyl and chloro groups.
  • Key Feature : High steric hindrance and electron-withdrawing effects, likely influencing kinase or protease inhibition (common targets for such motifs) .

Key Research Findings

Substituent Position Matters :

  • 2-Methoxy substitution (target compound) vs. 4-methoxy () alters electronic distribution. The ortho-methoxy group may restrict rotation, enhancing target selectivity .
  • Chloro vs. methoxy: Chlorine’s electron-withdrawing nature improves metabolic stability but reduces solubility (e.g., 8a vs. target compound) .

Biological Activities: Triazolo-pyrimidines with extended aromatic systems (e.g., coumarin in ) show antimicrobial activity, suggesting the target compound’s methoxyphenyl group could synergize with similar mechanisms .

Q & A

Q. What synthetic methodologies are validated for synthesizing this compound, and how can purity be optimized?

The compound is synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile with appropriate reagents. A validated protocol involves refluxing in ethanol followed by purification via column chromatography, yielding 74% purity with a melting point of 196–198°C . Alternative methods include using hydrazides or aminocarbonyl compounds to form thiones, achieving high yields (≥85%) under controlled conditions . Optimization requires rigorous drying (e.g., anhydrous Na₂SO₄) and solvent removal under reduced pressure to minimize byproducts.

Q. What crystallographic parameters define its molecular structure?

Single-crystal X-ray diffraction reveals a monoclinic system (space group P2₁/c) with unit cell dimensions:

ParameterValue
a8.6239 Å
b20.512 Å
c8.5952 Å
β111.98°
V1410.0 ų
Z4
The fused triazole-pyrimidine-benzothieno core is nearly planar (dihedral angle = 2.584°), and the cyclohexene ring adopts a half-chair conformation .

Q. How are intermolecular interactions characterized in its crystal lattice?

The crystal structure is stabilized by:

  • C–H···N interactions : Forms centrosymmetric dimers (R₂²(8) motif) and zig-zag chains along the c-axis .
  • π–π stacking : Between pyrimidine and phenyl rings (distance = 3.445 Å) .
    These interactions are critical for predicting solubility and stability in solid-state applications.

Advanced Research Questions

Q. How do cyclohexene ring puckering parameters influence conformational analysis?

The cyclohexene ring exhibits a half-chair conformation with puckering parameters:

  • Q(2) = 0.3816 Å
  • φ(2) = 23.08°
  • θ = 129.07°
    Deviations of C10 (-0.358 Å) and C11 (+0.302 Å) from the mean plane indicate steric strain, which may affect binding affinity in pharmacological studies. Computational methods (e.g., DFT) should validate these parameters against experimental data .

Q. What analytical strategies resolve contradictions in reported bond lengths and angles?

Discrepancies in N–N bond lengths (e.g., 1.362 Å vs. typical 1.47 Å) arise from resonance stabilization in the triazole ring . To address contradictions:

  • Compare data across multiple crystallographic studies (e.g., Buzykin et al. vs. Akkurt et al. ).
  • Use software like SHELX or Mercury to refine thermal parameters and hydrogen bonding networks .

Q. How can structure-activity relationships (SAR) guide the design of analogs?

Key modifications for SAR studies include:

  • Substitution at position 2 : Methoxy groups enhance π-stacking; phenyl groups modulate steric bulk .
  • Heterocyclic fusion : Replacing benzothieno with imidazo alters electronic properties .
    Evaluate analogs via in vitro assays (e.g., anti-inflammatory or antiviral activity) while monitoring conformational changes via NMR or X-ray .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

Challenges include low yields (~68%) in multi-step reactions and byproduct formation during cyclocondensation . Mitigation strategies:

  • Optimize stoichiometry (e.g., excess hydrazide for triazole formation) .
  • Use high-pressure reactors for exothermic steps .
  • Monitor purity via HPLC with UV detection at λ = 254 nm .

Methodological Considerations

Q. Which spectroscopic techniques are essential for structural validation?

  • ¹H/¹³C NMR : Confirm proton environments (e.g., aromatic δ = 7.2–8.0 ppm) and carbonyl carbons (δ = 165–175 ppm) .
  • IR spectroscopy : Identify N–H (3430 cm⁻¹) and C≡N (2219 cm⁻¹) stretches .
  • Mass spectrometry : Validate molecular ion peaks (e.g., m/z 306.38 for C₁₇H₁₄N₄S) .

Q. How are computational methods integrated with experimental data?

  • Molecular docking : Predict binding modes with target proteins (e.g., cyclooxygenase for anti-inflammatory studies) .
  • MD simulations : Assess stability of intermolecular interactions (e.g., π–π stacking) under physiological conditions .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for similar derivatives?

Discrepancies arise from:

  • Substituent positioning : Methyl vs. methoxy groups at position 5 alter electronic density and bioavailability .
  • Assay conditions : Varying IC₅₀ values due to differences in cell lines or enzyme sources .
    Standardize protocols (e.g., MTT assays at 24 h incubation) and use positive controls (e.g., diclofenac for anti-inflammatory studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.